molecular formula C12H17Cl2NO B12040698 3,4-Dichloro-I(2)-(ethylamino)-I(2)-methylbenzenepropanol CAS No. 112922-45-9

3,4-Dichloro-I(2)-(ethylamino)-I(2)-methylbenzenepropanol

Cat. No.: B12040698
CAS No.: 112922-45-9
M. Wt: 262.17 g/mol
InChI Key: ALFKVDDNYUNAFZ-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-2-(ethylamino)-2-methylpropan-1-ol, AldrichCPR, is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an ethylamino group, and a methylpropanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-2-(ethylamino)-2-methylpropan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with ethylamine and a suitable reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-2-(ethylamino)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Halogen substitution reactions can introduce other functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-2-(ethylamino)-2-methylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-2-(ethylamino)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as a pre-emergent agrochemical.

    3,3′-Dichloro-4,4′-diamino diphenylmethane: Used in the synthesis of polymers and other industrial applications.

Uniqueness

3-(3,4-Dichlorophenyl)-2-(ethylamino)-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

112922-45-9

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-(ethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17Cl2NO/c1-3-15-12(2,8-16)7-9-4-5-10(13)11(14)6-9/h4-6,15-16H,3,7-8H2,1-2H3

InChI Key

ALFKVDDNYUNAFZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CC1=CC(=C(C=C1)Cl)Cl)CO

Origin of Product

United States

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